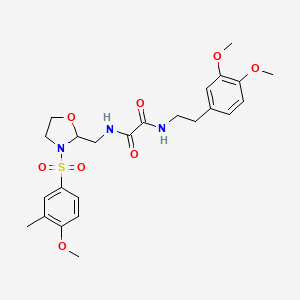

N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (molecular formula: C₂₄H₃₁N₃O₈S, molecular weight: 521.6 g/mol) is a complex oxalamide derivative characterized by two key structural motifs:

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O8S/c1-16-13-18(6-8-19(16)32-2)36(30,31)27-11-12-35-22(27)15-26-24(29)23(28)25-10-9-17-5-7-20(33-3)21(14-17)34-4/h5-8,13-14,22H,9-12,15H2,1-4H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPKOCCRIZMTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known by its CAS number 874805-22-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 471.5 g/mol. The structure features a complex arrangement that includes oxazolidine and oxalamide moieties, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O7 |

| Molecular Weight | 471.5 g/mol |

| CAS Number | 874805-22-8 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For instance, compounds containing oxazolidine rings have shown promise in inhibiting tumor growth in vitro. A case study highlighted the effectiveness of related oxazolidine derivatives in reducing the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in cellular processes. Specifically, it may act as an inhibitor of glutaminyl cyclase (QC), which plays a role in neurodegenerative diseases . This inhibition could lead to reduced levels of neurotoxic peptides associated with conditions like Alzheimer's disease.

Case Studies and Research Findings

- Antibacterial Efficacy : In a comparative study, several oxazolidine derivatives were tested against Gram-positive bacteria. The results indicated that certain modifications to the oxazolidine structure significantly enhanced antibacterial activity compared to standard antibiotics .

- Anticancer Activity : A recent investigation into the cytotoxic effects of related compounds showed that they induced apoptosis in cancer cells via caspase activation pathways. This suggests that this compound may share similar apoptotic mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, particularly in their oxalamide cores and sulfonyl/oxazolidine substituents:

Compound A : N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Molecular Formula : C₂₂H₂₇N₃O₇S

- Molecular Weight : 477.5 g/mol

- Key Differences :

- Replaces the 3,4-dimethoxyphenethyl group with a 4-methylbenzyl moiety at N1.

- Features a 3,4-dimethoxyphenyl sulfonyl group instead of the 4-methoxy-3-methylphenyl sulfonyl group.

Compound B : N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

- Molecular Formula : C₂₃H₂₇N₃O₈S

- Molecular Weight : 505.5 g/mol

- Key Differences :

- Substitutes the 4-methoxy-3-methylphenyl sulfonyl group with a dihydrobenzodioxin sulfonyl group.

- Retains a methoxyphenethyl group but at the 4-methoxy position (vs. 3,4-dimethoxy in the target).

- Implications : The benzodioxin ring could enhance electron-rich properties, influencing redox stability or π-π stacking interactions .

Compound C : N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)phenyl)-2-methyl-4-oxothiazolidin-3-yl)oxalamide

- Molecular Formula: Not explicitly provided (see ).

- Key Differences: Replaces sulfonyl-oxazolidine with thiazolidinone rings at both N1 and N2 positions. Incorporates 4-hydroxy-3-methoxyphenyl groups.

- Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities, suggesting divergent pharmacological applications compared to sulfonyl-oxazolidine derivatives .

Comparative Data Table

Functional Implications

- Electron Effects : Compound B’s dihydrobenzodioxin sulfonyl group may offer superior electron-withdrawing properties compared to the target’s 4-methoxy-3-methylphenyl sulfonyl group, affecting receptor binding kinetics.

- Metabolic Stability : The methyl group in the target’s sulfonyl substituent (vs. methoxy in Compound A) could reduce susceptibility to oxidative metabolism, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.